

Spectroscopic and Synthetic Profile of 4-Amino-N-methylbenzenemethanesulfonamide: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

4-amino-Nmethanesulfonylbenzamide

Cat. No.:

B6211009

Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data and a detailed experimental protocol for the synthesis of 4-Amino-N-methylbenzenemethanesulfonamide. This compound serves as a key intermediate in the synthesis of various pharmaceutical agents. All data is presented in a structured format for clarity and ease of use by researchers in the fields of medicinal chemistry and drug development.

Spectroscopic Data

The following tables summarize the key spectroscopic data for 4-Amino-N-methylbenzenemethanesulfonamide, a crucial component for its structural elucidation and characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: 1H NMR Spectral Data



Chemical Shift (δ)	Multiplicity	Integration	Assignment
~7.05	Doublet	2H	Ar-H (ortho to CH ₂)
~6.60	Doublet	2H	Ar-H (ortho to NH ₂)
~4.15	Singlet	2H	Ar-CH ₂ -SO ₂
~3.75	Singlet (broad)	2H	NH ₂
~2.55	Singlet	3H	N-CH₃

Data sourced from similar sulfonamide structures.[1]

Table 2: Predicted ¹³C NMR Spectral Data

Predicted Chemical Shift (δ) ppm	Assignment
~147.0	C-NH ₂
~131.0	CH (ortho to CH ₂)
~126.5	C-CH ₂
~114.5	CH (ortho to NH ₂)
~57.0	Ar-CH2-SO2
~29.5	N-CH ₃

Note: The provided ¹³C NMR data is based on computational predictions and should be confirmed by experimental analysis.

Infrared (IR) Spectroscopy

Table 3: Key IR Absorption Bands



Frequency (cm ⁻¹)	Intensity	Assignment
3400-3200	Strong, Broad	N-H stretch (Ar-NH ₂)
3050-3000	Medium	C-H stretch (Aromatic)
2950-2850	Medium	C-H stretch (Aliphatic)
1620-1580	Strong	N-H bend (Ar-NH ₂)
1350-1300	Strong	S=O asymmetric stretch (Sulfonamide)
1160-1130	Strong	S=O symmetric stretch (Sulfonamide)

Characteristic absorption bands are inferred from typical values for aromatic amines and sulfonamides. The FTIR spectrum can be obtained using a Bruker Tensor 27 FT-IR instrument with a KBr pellet technique.[2]

Mass Spectrometry (MS)

Table 4: Mass Spectrometry Data

Parameter	Value	Ionization Method
Exact Mass	200.06194880 Da	High-Resolution Mass Spectrometry (HRMS)
[M+H]+	~201.069 m/z	Electrospray Ionization (ESI)

The fragmentation pattern in mass spectrometry can provide further structural confirmation.[1] [2]

Experimental Protocols

A widely utilized synthetic route for 4-Amino-N-methylbenzenemethanesulfonamide begins with 4-nitrobenzenemethanesulfonamide.[1] The following protocol details the subsequent reduction of the nitro group.



Synthesis of 4-Amino-N-methylbenzenemethanesulfonamide

Materials:

- 4-nitro-N-methylbenzenemethanesulfonamide
- Hydrazine Hydrate (80%)
- Raney Nickel (Ra-Ni) or other suitable reduction catalyst
- Isopropyl alcohol or other suitable solvent

Procedure:

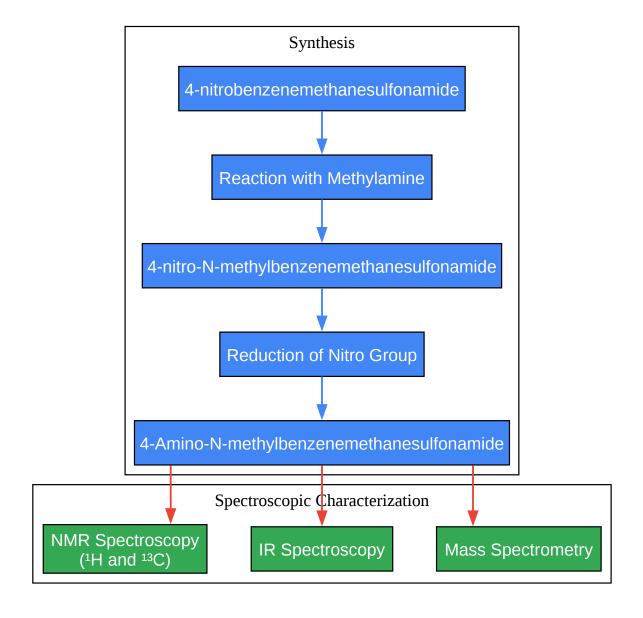
- In a four-necked flask equipped with a mechanical stirrer, thermometer, and reflux condenser, add 10g of 4-nitro-N-methylbenzenemethanesulfonamide, 64g of isopropyl alcohol, and 2g of Raney Nickel.
- Heat the mixture to 60°C.
- Slowly add 10g of 80% hydrazine hydrate dropwise over a period of 1 hour, maintaining the temperature at 60°C.
- After the addition is complete, continue to stir the reaction mixture at 60°C for 7 hours.
- Upon completion of the reaction, cool the mixture to 10°C.
- Filter the reaction mixture to remove the catalyst. Wash the filter cake with a small amount of isopropyl alcohol.
- The filtrate containing the product can be further purified by standard laboratory techniques such as recrystallization or chromatography to yield the final product.

This protocol is adapted from a similar reduction procedure.[3]

Synthesis and Characterization Workflow



The following diagram illustrates the logical workflow from the starting material to the final characterized product.



Click to download full resolution via product page

Caption: Synthetic and analytical workflow for 4-Amino-N-methylbenzenemethanesulfonamide.



Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. 4-Amino-N-methylbenzenemethanesulfonamide | 109903-35-7 | Benchchem [benchchem.com]
- 2. 4-Amino-N-methylbenzenemethanesulfonamide | C8H12N2O2S | CID 2778131 -PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. CN102351754A Method for preparing 4-amino-N-methylphenyl methane sulfonamide Google Patents [patents.google.com]
- To cite this document: BenchChem. [Spectroscopic and Synthetic Profile of 4-Amino-N-methylbenzenemethanesulfonamide: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b6211009#spectroscopic-data-nmr-ir-ms-of-4-amino-n-methanesulfonylbenzamide]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote







BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com